

# (S)-2-(Fmoc-amino)heptanoic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-2-(Fmoc-amino)heptanoic acid

Cat. No.: B3067454

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2-(Fmoc-amino)heptanoic Acid**: Properties, Synthesis, and Application

## Abstract

This technical guide provides a comprehensive overview of **(S)-2-(Fmoc-amino)heptanoic acid**, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We delve into its fundamental physicochemical properties, the mechanistic principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights into the causality behind methodological choices, and robust reference data to support the strategic incorporation of this unique building block into novel peptide therapeutics.

## Introduction to (S)-2-(Fmoc-amino)heptanoic Acid

**(S)-2-(Fmoc-amino)heptanoic acid** is a synthetic amino acid derivative that plays a pivotal role in modern peptide chemistry. As an analogue of naturally occurring amino acids, it features a five-carbon linear alkyl side chain (pentyl group), which imparts significant hydrophobicity. Its primary utility stems from the N- $\alpha$ -Fmoc protecting group, which makes it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of non-canonical amino acids like **(S)-2-(Fmoc-amino)heptanoic acid** is a powerful strategy for modulating the pharmacological properties of peptides. The hydrophobic pentyl side chain can enhance membrane permeability, improve metabolic stability by resisting enzymatic degradation, and influence the peptide's secondary structure and binding affinity to its target. The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized SPPS by offering a milder, orthogonal protection strategy compared to the traditional Boc/Bzl approach.<sup>[1]</sup> This allows for the synthesis of complex peptides under conditions that preserve sensitive functionalities, making compounds like **(S)-2-(Fmoc-amino)heptanoic acid** invaluable tools in the design of next-generation peptide drugs.<sup>[1][2]</sup>

## Physicochemical Properties and Specifications

The precise characterization of **(S)-2-(Fmoc-amino)heptanoic acid** is fundamental to its effective use. The data presented below have been consolidated from leading chemical suppliers and databases, providing a reliable baseline for experimental design.

Property	Value	Source(s)
Molecular Weight	367.44 g/mol	[3][4][5][6]
Molecular Formula	C <sub>22</sub> H <sub>25</sub> NO <sub>4</sub>	[3][5][7]
CAS Number	1197020-22-6	[3][4][6][7]
Appearance	White to off-white powder	[3]
Purity (HPLC)	≥97-98%	[3][4][7]
Stereochemistry	(S)-configuration	[3]
Storage Conditions	0 - 8 °C, desiccated	[3]
IUPAC Name	(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid	[7]

## The Chemistry of the Fmoc Protecting Group

The utility of **(S)-2-(Fmoc-amino)heptanoic acid** in SPPS is entirely dependent on the chemical behavior of the Fmoc group. Understanding its mechanism is key to troubleshooting

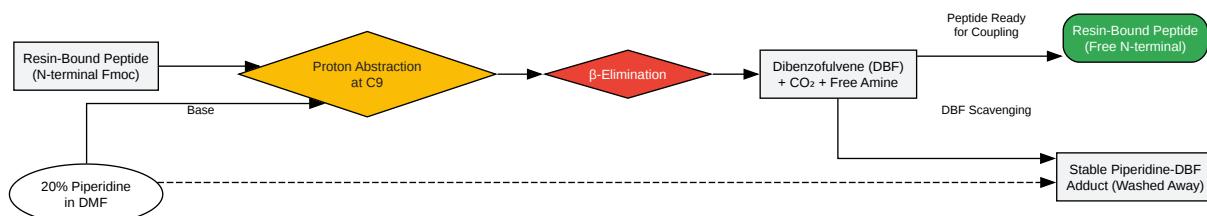
and optimizing peptide synthesis.

## Orthogonality and Mild Deprotection

The core advantage of Fmoc chemistry is its orthogonality with common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][8] The Fmoc group is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][9] This mild deprotection condition prevents the degradation of sensitive residues and preserves the integrity of the growing peptide chain over repeated cycles.[10][11]

## Mechanism of Fmoc Removal

Fmoc deprotection proceeds via a base-catalyzed  $\beta$ -elimination mechanism. A secondary amine, like piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring. This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free N-terminal amine of the peptide. The excess piperidine then scavenges the reactive DBF to form a stable adduct, which is washed away.[2][11]



[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc deprotection by piperidine.

## Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This section provides a detailed, step-by-step protocol for the manual incorporation of **(S)-2-(Fmoc-amino)heptanoic acid** into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin.

## Materials and Reagents

- Resin: Rink Amide resin (0.1 mmol scale)
- Amino Acid: **(S)-2-(Fmoc-amino)heptanoic acid** (4 eq., 0.4 mmol, 147 mg)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Coupling Reagents:
  - HBTU (0.4 mmol, 152 mg) or HATU
  - N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL)
- Washing Solvents: DMF, DCM

## Step-by-Step Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.[2]

### Step 1: Resin Preparation (Swelling)

- Place the Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.
- Add 5-10 mL of DMF.
- Agitate the vessel for 30-60 minutes at room temperature.
  - Causality: Swelling the resin is critical for uncoiling the polymer chains and ensuring that reactive sites are fully accessible for subsequent chemical steps, maximizing reaction efficiency.[2]
- Drain the DMF.

### Step 2: N-terminal Fmoc Deprotection

- Add 5 mL of 20% piperidine/DMF solution to the swelled resin.
- Agitate for 5 minutes and drain.
- Add a fresh 5 mL of 20% piperidine/DMF solution.
- Agitate for 15 minutes and drain.[\[2\]](#)
  - Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the piperidine-DBF adduct, preventing it from interfering with the second, longer treatment.
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the adduct.

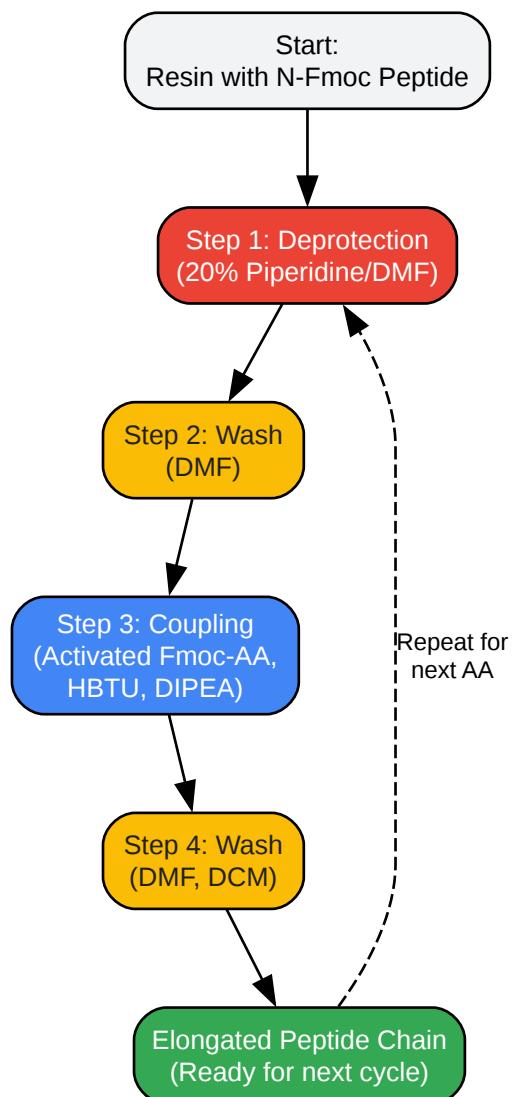
### Step 3: Amino Acid Coupling

- In a separate vial, dissolve **(S)-2-(Fmoc-amino)heptanoic acid** (147 mg, 0.4 mmol) and HBTU (152 mg, 0.4 mmol) in 2 mL of DMF.
- Add DIPEA (139  $\mu$ L, 0.8 mmol) to the solution. Allow 2-5 minutes for pre-activation.
  - Causality: HBTU is an aminium-based coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-iminium species. DIPEA acts as the essential organic base to facilitate this activation and neutralize the resulting acidic byproducts.
- Add the activated amino acid solution to the synthesis vessel containing the resin.
- Agitate for 1-2 hours at room temperature.
  - Insight: For sterically hindered or hydrophobic amino acids like this one, extending the coupling time or using a more potent activator like HATU may be necessary to drive the reaction to completion.

### Step 4: Post-Coupling Wash

- Drain the coupling solution from the vessel.
- Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and byproducts.
- (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[\[12\]](#)

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.



[Click to download full resolution via product page](#)

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

## Conclusion

**(S)-2-(Fmoc-amino)heptanoic acid** is a specialized yet highly valuable reagent in the field of peptide science. Its defining feature, a hydrophobic pentyl side chain, offers a strategic tool for enhancing the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical characteristics, combined with a mastery of the Fmoc-SPPS protocol, empowers researchers to leverage this building block for the development of novel, high-performance peptide therapeutics. The methodologies and data presented in this guide provide a solid, authoritative foundation for the successful application of this compound in a research and development setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. bocsci.com [bocsci.com]

- 11. [bocsci.com](#) [bocsci.com]
- 12. [peptide.com](#) [peptide.com]
- To cite this document: BenchChem. [(S)-2-(Fmoc-amino)heptanoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3067454#s-2-fmoc-amino-heptanoic-acid-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)